6-(4-Methoxyphenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(4-Methoxyphenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the broader class of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the condensation of 4-methoxybenzohydrazide with carbon disulfide and potassium hydroxide to form the corresponding potassium dithiocarbazinate. This intermediate is then cyclized with hydrazine hydrate to yield the desired triazolothiadiazole derivative . The reaction conditions generally include refluxing in ethanol and the presence of a catalytic amount of piperidine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its anticancer properties, particularly against breast cancer cells.
Industry: Potential use in the development of agrochemicals and fungicides.
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
6-(4-Methoxyphenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern and biological activities. Similar compounds include:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole Derivatives: These compounds share the core structure but differ in their substituents, leading to variations in biological activities.
Chalcone Derivatives Containing 1,2,4-Triazolo[3,4-b][1,3,4]Thiadiazole: These compounds exhibit antifungal activities and are structurally related.
Properties
Molecular Formula |
C11H10N4OS |
---|---|
Molecular Weight |
246.29g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C11H10N4OS/c1-7-12-13-11-15(7)14-10(17-11)8-3-5-9(16-2)6-4-8/h3-6H,1-2H3 |
InChI Key |
ZXRCBEZUCWCPHH-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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